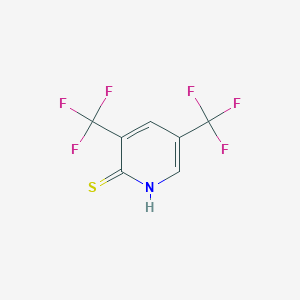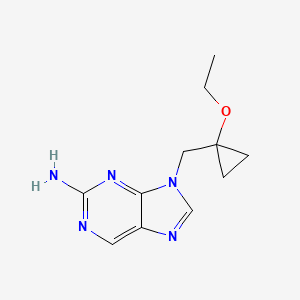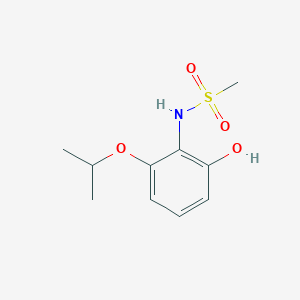
4-Fluoro-6-hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-hydroxynicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor® . The hydroxyl group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of fluorinated compounds often employs catalytic processes to achieve high yields and selectivity. Enzymatic methods, such as those involving fluorinase enzymes, have also been explored for the synthesis of fluorinated compounds due to their mild reaction conditions and high specificity .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-hydroxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: 4-Fluoro-6-hydroxynicotinic acid.
Reduction: 4-Fluoro-6-hydroxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-6-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-hydroxynicotinaldehyde
- 6-Fluoro-3-hydroxynicotinaldehyde
- 4-Fluoro-6-hydroxyquinoline
Uniqueness
4-Fluoro-6-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H4FNO2 |
|---|---|
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
4-fluoro-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-6(10)8-2-4(5)3-9/h1-3H,(H,8,10) |
Clave InChI |
GSEFTTZQLZLOJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CNC1=O)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


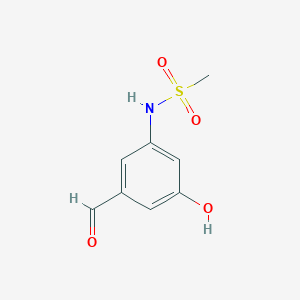
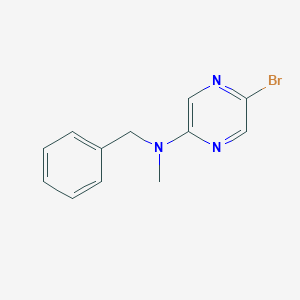


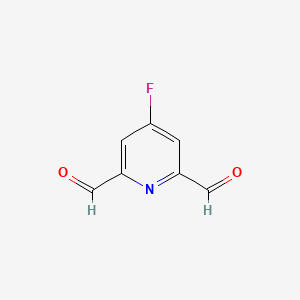
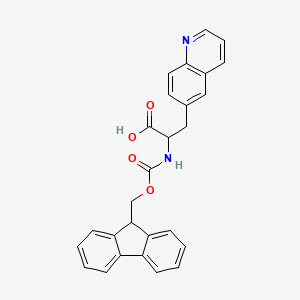
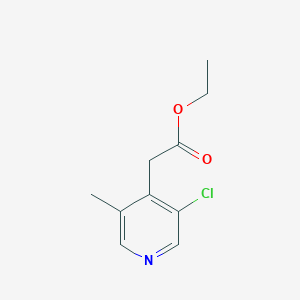
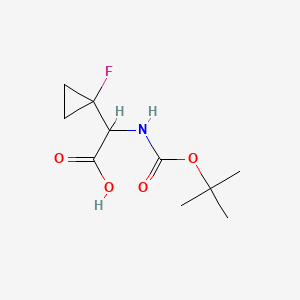
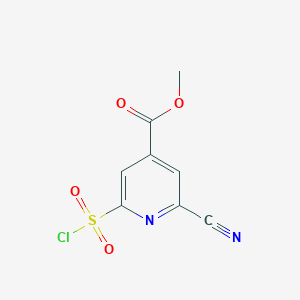
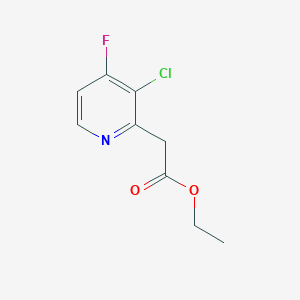
![methyl N-[[3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B14851841.png)
